Lunularic acid

Description

Lunularic acid has been reported in Calypogeia tosana, Liochlaena subulata, and other organisms with data available.

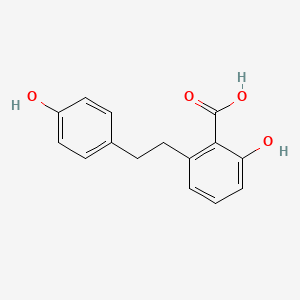

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-12-8-5-10(6-9-12)4-7-11-2-1-3-13(17)14(11)15(18)19/h1-3,5-6,8-9,16-17H,4,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSQDOUEUWXRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)O)CCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177826 | |

| Record name | Lunularic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23255-59-6 | |

| Record name | Lunularic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23255-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lunularic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023255596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lunularic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUNULARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZQ3FYV21C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery of Lunularic Acid in Liverworts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lunularic acid, a dihydrostilbenoid carboxylic acid, stands as a pivotal endogenous growth inhibitor in the plant division Marchantiophyta, the liverworts. Its discovery marked a significant step in understanding the unique physiological and developmental processes of these early land plants, offering a compelling alternative to the abscisic acid (ABA) signaling pathway prevalent in vascular plants. This technical guide provides a comprehensive overview of the discovery, biosynthesis, physiological roles, and analytical methodologies related to lunularic acid. It is designed to serve as a foundational resource for researchers in plant biology, natural product chemistry, and drug development, offering detailed experimental protocols, quantitative data, and visualizations of key pathways to facilitate further investigation into this intriguing bioactive compound.

Introduction: The Discovery of a Novel Growth Inhibitor

The quest to understand the regulation of growth and dormancy in liverworts led to the identification of a potent endogenous inhibitor. Initial studies in the mid-20th century on liverworts, particularly Lunularia cruciata, revealed that long-day photoperiods induced a state of dormancy. This observation suggested the presence of a chemical messenger that mediates this response.

In 1971, the definitive identification of this inhibitor as lunularic acid was reported.[1] Subsequent research confirmed its widespread occurrence across various liverwort species, establishing it as a key hormonal regulator in this plant group.[2] Unlike vascular plants, which primarily utilize abscisic acid (ABA) for stress responses and dormancy, liverworts have evolved to rely on lunularic acid, highlighting a fascinating divergence in plant signaling pathways.

Chemical Properties:

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₄O₄ | [3] |

| Molar Mass | 258.27 g/mol | [3] |

| IUPAC Name | 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoic acid | [3] |

| Class | Dihydrostilbenoid | [3] |

Biosynthesis of Lunularic Acid

The biosynthetic pathway of lunularic acid is a specialized branch of the phenylpropanoid pathway. It involves the condensation of precursors derived from both the shikimate and acetate-malonate pathways.

The key enzymatic steps involve:

-

Stilbenecarboxylate Synthase 1 (STCS1): This enzyme catalyzes the initial condensation of dihydro-p-coumaroyl-CoA and three molecules of malonyl-CoA.

-

Polyketide Reductase (PKR): PKR is essential for the subsequent reduction and cyclization steps that lead to the formation of the lunularic acid backbone.

The regulation of lunularic acid levels is also managed through metabolic inactivation, primarily via glycosylation to form lunularic acid-4'-O-glucoside. This reversible process allows the plant to control the pool of active lunularic acid.

Visualizing the Biosynthetic Pathway

Caption: Biosynthetic pathway of lunularic acid.

Physiological Role and Mechanism of Action

Lunularic acid is a potent inhibitor of cell growth and division in liverworts, playing a crucial role in:

-

Dormancy Induction: Under long-day conditions, lunularic acid accumulates, leading to the cessation of growth and the formation of dormant structures.[4]

-

Stress Response: As a stress hormone, it is involved in the response to various environmental cues, including desiccation.

-

Gemmae Development: It regulates the dormancy and germination of gemmae, the asexual reproductive structures of many liverworts.

While the precise molecular mechanism of lunularic acid signaling is not as well-defined as that of ABA in higher plants, it is understood to function as a physiological analogue. The current understanding suggests a signaling pathway that likely involves perception by a yet-to-be-identified receptor, followed by a transduction cascade that ultimately leads to changes in gene expression related to growth and dormancy. The lack of key ABA signaling components in liverworts, such as the PYR/PYL/RCAR receptors, further emphasizes the distinct nature of the lunularic acid pathway.

Hypothesized Signaling Logic

Caption: Hypothesized signaling pathway for lunularic acid.

Experimental Protocols

Extraction and Quantification of Lunularic Acid

The following protocol provides a general framework for the extraction and quantification of lunularic acid from liverwort tissue, which can be adapted based on the specific species and available equipment.

Materials:

-

Fresh or freeze-dried liverwort tissue (e.g., Marchantia polymorpha)

-

Mortar and pestle

-

Liquid nitrogen

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Formic acid

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Sample Preparation:

-

Freeze approximately 1-2 g of fresh liverwort tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

-

Extraction:

-

Transfer the powdered tissue to a centrifuge tube.

-

Add 10 mL of 80% methanol.

-

Vortex thoroughly and sonicate for 30 minutes in a water bath.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction of the pellet twice more.

-

Pool the supernatants.

-

-

Purification and Concentration:

-

Evaporate the methanol from the pooled supernatant under reduced pressure using a rotary evaporator.

-

Adjust the pH of the remaining aqueous solution to 2.5-3.0 with formic acid.

-

Partition the acidified aqueous solution three times with an equal volume of ethyl acetate.

-

Pool the ethyl acetate fractions and evaporate to dryness.

-

-

Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Re-dissolve the dried extract in a small volume of the initial SPE mobile phase.

-

Condition a C18 SPE cartridge with methanol followed by acidified water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a non-polar solvent to remove lipids.

-

Elute the lunularic acid with methanol.

-

Evaporate the eluate to dryness.

-

-

HPLC Analysis:

-

Reconstitute the dried, purified extract in a known volume of the HPLC mobile phase.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample into the HPLC system.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of methanol and 0.1% formic acid in water.

-

Detection: UV detector at 280 nm.

-

Flow Rate: 1.0 mL/min.

-

-

Quantify lunularic acid by comparing the peak area to a standard curve prepared with pure lunularic acid.

-

Bioassay for Growth Inhibition

This bioassay can be used to assess the growth-inhibitory activity of lunularic acid or its analogs on liverwort gemmae.

Materials:

-

Gemmae from a liverwort species (e.g., Marchantia polymorpha)

-

Sterile petri dishes

-

Sterile filter paper

-

Growth medium (e.g., half-strength Gamborg's B5 medium)

-

Lunularic acid stock solution (dissolved in a suitable solvent like DMSO, with a final solvent concentration in the assay kept low and consistent across all treatments)

-

Growth chamber with controlled light and temperature

Procedure:

-

Prepare Assay Plates:

-

Place a sterile filter paper disc in each petri dish.

-

Pipette a known volume of growth medium containing the desired concentration of lunularic acid (and a solvent control) onto the filter paper.

-

-

Inoculation:

-

Aseptically transfer a set number of gemmae (e.g., 10-20) onto the filter paper in each petri dish.

-

-

Incubation:

-

Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

-

-

Data Collection:

-

After a set period (e.g., 7-14 days), measure the growth of the gemmae. This can be done by measuring the diameter or surface area of the developing thalli.

-

Calculate the percentage of growth inhibition relative to the solvent control.

-

Quantitative Data

Similarly, dose-response studies have demonstrated the potent inhibitory effect of lunularic acid on the growth of liverworts, with significant inhibition often observed in the micromolar range. Analogs of lunularic acid have also been synthesized and tested, showing that modifications to the chemical structure can alter its biological activity.[1]

Conclusion and Future Directions

The discovery of lunularic acid has provided profound insights into the unique hormonal regulation of growth and development in liverworts. As a functional analogue to abscisic acid, it represents a fascinating example of convergent evolution in plant signaling. For researchers in drug development, the unique structure and biological activity of lunularic acid and its derivatives may offer novel scaffolds for the development of new therapeutic agents.

Future research should focus on:

-

Receptor Identification: The identification and characterization of the lunularic acid receptor(s) is a critical next step in elucidating its signaling pathway.

-

Downstream Signaling Components: Unraveling the downstream components of the signal transduction cascade will provide a more complete picture of how lunularic acid exerts its effects at the molecular level.

-

Pharmacological Potential: Further investigation into the biological activities of lunularic acid and its synthetic analogs could uncover potential applications in medicine and agriculture.

This technical guide serves as a starting point for further exploration into the fascinating world of lunularic acid, a key molecule in the biology of liverworts with potential for broader scientific and therapeutic impact.

References

- 1. Inhibiting Effects of Lunularic Acid Analogs on the Growth of Liverwort, Watercress, and Timothy Grass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lunularic acid, a common endogenous growth inhibitor of liverworts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lunularic acid - Wikipedia [en.wikipedia.org]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

Lunularic Acid: A Core Chemical and Biological Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Lunularic acid is a naturally occurring dihydrostilbenoid, a type of phenolic compound.[1] First isolated from the liverwort Lunularia cruciata, it is a significant bioactive molecule found predominantly in liverworts (Marchantiophyta), but also detected in some algae and rarely in vascular plants like Hydrangea macrophylla.[1][2] In the plant kingdom, it functions as an endogenous growth inhibitor, playing a role analogous to that of abscisic acid (ABA) in higher plants, particularly in mediating responses to environmental stress.[1][3] Beyond its role in plant physiology, lunularic acid has garnered interest for its potential pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][4] This guide provides a detailed overview of its fundamental chemical properties, biological activities, and relevant experimental methodologies.

Core Chemical and Physical Properties

Lunularic acid is characterized by a C15H14O4 molecular formula. Its structure consists of a benzoic acid moiety linked to a 4-hydroxyphenyl ethyl group.[5] The key quantitative chemical and physical properties of lunularic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C15H14O4 | [1][5][6][7] |

| Molecular Weight | 258.27 g/mol | [1][5][6][7] |

| IUPAC Name | 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoic acid | [5][8] |

| CAS Number | 23255-59-6 | [1][5] |

| Appearance | Pale yellow crystals | [9] |

| Melting Point | 192°C | [10] |

| Boiling Point | 453.2°C at 760 mmHg | [11] |

| Density (Predicted) | 1.342 g/cm³ | [10][11] |

| pKa (Predicted) | 3.07 ± 0.30 | [10] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of lunularic acid.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of lunularic acid shows characteristic absorption maxima that shift depending on the solvent's polarity and pH.[9]

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Neutral Ethanol | 280, 287, 308 | 3300, 3600, 4200 |

| Weakly Alkaline Ethanol | 300 | 6600 |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

-

¹H NMR: The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region.[12] Protons on the carbon adjacent to the carboxylic acid absorb around 2-3 ppm.[12]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is significantly deshielded, with a characteristic signal appearing in the 160-180 ppm range.[8][12]

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid like lunularic acid is distinguished by two main absorptions:

-

A very strong and broad O-H stretching absorption from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form.[12]

-

A strong C=O (carbonyl) stretching absorption located near 1710 cm⁻¹.[12]

Solubility and Handling

-

Solubility: Lunularic acid is soluble in solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[4] Its solubility in aqueous media can be limited, and precipitation may occur.[4] For cell culture experiments, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous medium. Pre-heating solutions to 37°C or using ultrasonic agitation can aid in re-dissolving any precipitate.[4]

-

Storage: For long-term stability, lunularic acid should be stored in a dry, dark environment at -20°C. For short-term use, storage at 0-4°C is suitable.[5]

Biological Activity and Signaling Pathways

Lunularic acid exhibits a range of biological functions, primarily as a growth regulator in lower plants and as a compound with potential therapeutic properties.

Phytohormone Regulation

Lunularic acid is considered an evolutionary analogue to abscisic acid (ABA), a key stress hormone in higher plants.[1] It mimics ABA's function by inhibiting growth and the germination of spores, likely by interacting with the same receptors.[1] This suggests a role in helping lower plants manage environmental stresses.

Caption: ABA-like signaling pathway of lunularic acid.

Homeostasis and UV-B Protection

In the liverwort Marchantia polymorpha, the homeostasis of lunularic acid is regulated by the circadian clock through a reversible glucosidation process. During the day, levels of active lunularic acid increase, providing a protective shield against UV-B radiation.[13] This conversion is mediated by specific glucosyltransferases and β-glucosidases.[13]

Caption: Lunularic acid homeostasis and its role in UV-B protection.

Other Pharmacological Activities

-

Anti-inflammatory and Antioxidant: As a phenolic compound, lunularic acid possesses antioxidant properties, which contribute to its anti-inflammatory effects by modulating key signaling pathways and inhibiting pro-inflammatory mediators.[1]

-

Antimicrobial: Research has shown that lunularic acid has antimicrobial capabilities against various bacteria and fungi.[1]

-

Enzyme Inhibition: It is a potent inhibitor of hyaluronidase, with a reported IC50 of 0.13 nM.[4]

Experimental Protocols

The following sections outline generalized methodologies for the extraction, isolation, and analysis of lunularic acid from plant sources, particularly liverworts.

Extraction and Isolation Workflow

A typical workflow for obtaining pure lunularic acid involves solvent extraction followed by chromatographic purification.

Caption: General workflow for lunularic acid extraction and analysis.

Protocol for Extraction

-

Homogenization: Obtain fresh or dried plant material (e.g., Lunularia cruciata). Homogenize the tissue using a blender or mortar and pestle.

-

Solvent Addition: Submerge the homogenized tissue in a suitable solvent such as methanol, ethanol, or an alcohol-water mixture. The choice of solvent depends on the desired polarity for co-extracting other compounds.

-

Maceration: Allow the mixture to stand for a period of 12-24 hours at room temperature, with occasional agitation to ensure thorough extraction of phenolic compounds.

-

Filtration: Separate the solid plant debris from the liquid extract using vacuum filtration or centrifugation.

-

Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to yield a crude extract.

Protocol for Purification (General)

-

Column Chromatography: Resuspend the crude extract in a minimal amount of solvent and load it onto a silica gel or Sephadex column. Elute the column with a solvent gradient (e.g., a hexane-ethyl acetate gradient) of increasing polarity.

-

Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify those containing lunularic acid.

-

High-Performance Liquid Chromatography (HPLC): For higher purity, pool the positive fractions and subject them to preparative HPLC using a C18 column and a suitable mobile phase, such as a water-acetonitrile gradient with a small percentage of formic acid.

Protocol for Analysis

-

Gas-Liquid Chromatography (GLC): Derivatize the purified sample (e.g., via methylation) to increase its volatility. Analyze the derivatized sample by GLC to confirm its presence and purity.[3]

-

Spectroscopic Confirmation: Dissolve the pure compound in appropriate deuterated solvents (e.g., DMSO-d₆) for ¹H and ¹³C NMR analysis to confirm its chemical structure. Use ethanol or methanol for UV-Vis spectroscopy to verify its characteristic absorption peaks.[8][9]

References

- 1. Lunularic acid | 23255-59-6 | Benchchem [benchchem.com]

- 2. Lunularic acid - Wikipedia [en.wikipedia.org]

- 3. Lunularic acid, a common endogenous growth inhibitor of liverworts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lunularic acid | Endogenous growth inhibitor in liverwort | TargetMol [targetmol.com]

- 5. medkoo.com [medkoo.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. merckindex.rsc.org [merckindex.rsc.org]

- 8. Lunularic acid | C15H14O4 | CID 161413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Lunularic Acid [drugfuture.com]

- 10. lunularic acid CAS#: 23255-59-6 [m.chemicalbook.com]

- 11. lunularic acid | CAS#:23255-59-6 | Chemsrc [chemsrc.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Reversible Glc-conjugation/hydrolysis modulates the homeostasis of lunularic acid in Marchantia polymorpha growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Lunularic Acid: A Comprehensive Technical Guide on its Role as a Growth Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lunularic acid, a dihydrostilbenoid compound, is a naturally occurring growth inhibitor primarily found in liverworts, where it plays a role analogous to that of abscisic acid (ABA) in higher plants. Its structural and functional similarity to ABA allows it to elicit a range of physiological responses, including dormancy induction and growth inhibition. This technical guide provides an in-depth analysis of lunularic acid's function as a growth inhibitor, detailing its mechanism of action through the abscisic acid signaling pathway, summarizing key quantitative data on its inhibitory effects, and providing detailed protocols for relevant experimental assays. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of plant biology, agricultural sciences, and drug development.

Introduction

Lunularic acid is a key endogenous regulator of growth and dormancy in liverworts such as Lunularia cruciata and Marchantia polymorpha[1][2]. Structurally, it is a dihydrostilbenoid, and it is considered a functional analogue of abscisic acid (ABA), the primary stress and dormancy hormone in vascular plants[3]. The structural resemblance between lunularic acid and ABA is thought to be the basis for their similar biological activities[4][5]. Notably, lunularic acid can induce ABA-like responses in higher plants, including the inhibition of seed germination and growth[4][5]. This guide explores the core aspects of lunularic acid as a growth inhibitor, providing a foundation for further research and potential applications.

Mechanism of Action: The Abscisic Acid Signaling Pathway

The primary mechanism by which lunularic acid is believed to exert its growth-inhibitory effects is through the modulation of the abscisic acid (ABA) signaling pathway. Evidence strongly suggests that lunularic acid can bind to ABA receptors, thereby initiating the downstream signaling cascade that leads to growth arrest[4][5].

The ABA signaling pathway is a well-characterized cascade that plays a central role in regulating various aspects of plant growth and development, particularly in response to environmental stress. The core components of this pathway include ABA receptors (PYR/PYL/RCAR), Type 2C protein phosphatases (PP2Cs), and SNF1-related protein kinases 2 (SnRK2s)[6][7].

Proposed Signaling Pathway for Lunularic Acid:

-

Receptor Binding: In the presence of lunularic acid, it is hypothesized to bind to the PYR/PYL/RCAR family of ABA receptors. This binding event induces a conformational change in the receptor[4][5][8].

-

PP2C Inhibition: The lunularic acid-bound receptor complex then interacts with and inhibits the activity of PP2Cs. PP2Cs are negative regulators of the ABA signaling pathway[6][7].

-

SnRK2 Activation: The inhibition of PP2Cs relieves their repression of SnRK2s. This allows for the autophosphorylation and activation of SnRK2s[6][7].

-

Downstream Target Phosphorylation: Activated SnRK2s then phosphorylate various downstream target proteins, including transcription factors (e.g., ABFs/AREBs) and ion channels.

-

Gene Expression and Physiological Response: The phosphorylation of transcription factors leads to the altered expression of ABA-responsive genes, which in turn results in the physiological responses of growth inhibition and dormancy[6][9].

Quantitative Data on Inhibitory Activity

The growth-inhibitory effects of lunularic acid have been quantified in various bioassays. The following table summarizes the key findings on its effective concentrations.

| Bioassay | Organism/System | Inhibitory Concentration | Reference(s) |

| Callus Growth Inhibition | Lunularia cruciata A18 | 40 µM and 120 µM | [4][5] |

| Inhibition of GA3-induced α-amylase | Embryoless Barley Seeds | 120 µM | [4][5] |

| Germination and Growth Inhibition | Cress (Lepidium sativum) | 1 mM | [4][5] |

| Germination and Growth Inhibition | Lettuce (Lactuca sativa) | 1 mM | [4][5] |

Experimental Protocols

Lunularia cruciata Callus Growth Inhibition Assay

This protocol describes a method to assess the growth-inhibitory effect of lunularic acid on the callus of Lunularia cruciata.

Materials:

-

Lunularia cruciata A18 strain callus cultures

-

Sterile solid culture medium (e.g., MS medium with appropriate vitamins and sucrose)

-

Lunularic acid stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Sterile petri dishes

-

Sterile forceps and scalpels

-

Growth chamber with controlled temperature and light conditions

Procedure:

-

Preparation of Test Media: Prepare the solid culture medium and autoclave. While the medium is still molten (around 45-50°C), add the lunularic acid stock solution to achieve the desired final concentrations (e.g., 0, 40, 120 µM). Ensure the solvent concentration is consistent across all treatments, including the control. Pour the media into sterile petri dishes and allow them to solidify.

-

Callus Inoculation: Under sterile conditions, transfer small, uniform pieces of healthy Lunularia cruciata callus onto the prepared media.

-

Incubation: Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).

-

Data Collection: After a defined period (e.g., 4-6 weeks), measure the fresh weight and/or dry weight of the callus for each treatment.

-

Analysis: Compare the growth of the callus in the presence of lunularic acid to the control to determine the extent of growth inhibition.

Barley α-Amylase Inhibition Assay

This assay determines the ability of lunularic acid to inhibit the gibberellic acid (GA3)-induced production of α-amylase in barley seeds, a classic ABA-like response.

Materials:

-

Barley seeds (Hordeum vulgare)

-

Gibberellic acid (GA3) solution

-

Lunularic acid solutions at various concentrations

-

Incubation buffer (e.g., containing CaCl2)

-

Starch solution

-

DNS (3,5-dinitrosalicylic acid) reagent

-

Spectrophotometer

Procedure:

-

Seed Preparation: Cut barley seeds in half, removing the embryo-containing portion to create embryoless half-seeds. Sterilize the half-seeds.

-

Incubation: Place the embryoless half-seeds in a sterile petri dish with incubation buffer. Add GA3 to induce α-amylase synthesis. Add different concentrations of lunularic acid to the respective treatment groups. Include a control group with only GA3 and a negative control with neither GA3 nor lunularic acid. Incubate for a set period (e.g., 24-48 hours) at a constant temperature.

-

Enzyme Extraction: After incubation, homogenize the half-seeds in an extraction buffer to extract the α-amylase. Centrifuge the homogenate and collect the supernatant containing the enzyme.

-

Enzyme Assay:

-

Mix a known volume of the enzyme extract with a starch solution and incubate at a specific temperature for a defined time.

-

Stop the reaction by adding DNS reagent.

-

Heat the mixture to develop the color.

-

Measure the absorbance at 540 nm using a spectrophotometer. The intensity of the color is proportional to the amount of reducing sugars produced by α-amylase activity.

-

-

Analysis: Compare the α-amylase activity in the lunularic acid-treated groups to the GA3-only control to determine the percentage of inhibition[10][11][12][13].

Conclusion

Lunularic acid is a potent endogenous growth inhibitor in liverworts with a mechanism of action that appears to be deeply intertwined with the abscisic acid signaling pathway. Its ability to mimic ABA's effects in higher plants highlights its potential as a valuable tool for studying plant growth regulation and stress physiology. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the molecular intricacies of lunularic acid's function and explore its potential applications in agriculture and biotechnology. Future research should focus on definitively identifying the specific ABA receptors that lunularic acid interacts with and elucidating the full spectrum of its downstream targets.

References

- 1. Lunularic acid, a common endogenous growth inhibitor of liverworts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. botanicaserbica.bio.bg.ac.rs [botanicaserbica.bio.bg.ac.rs]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. bmbreports.org [bmbreports.org]

- 7. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]

- 8. A Novel Chemical Inhibitor of ABA Signaling Targets All ABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Early abscisic acid signal transduction mechanisms: newly discovered components and newly emerging questions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fbs.leeds.ac.uk [fbs.leeds.ac.uk]

- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 12. Abscisic acid signal transduction in the barley aleurone is mediated by phospholipase D activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Foundational Studies of Dihydrostilbenoids in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Dihydrostilbenoids in Botanical Research

Dihydrostilbenoids represent a significant class of plant secondary metabolites, structurally characterized by a 1,2-diphenylethane backbone. These compounds are biosynthetically derived from the phenylpropanoid pathway and exhibit a wide spectrum of biological activities, making them a focal point for research in phytochemistry, pharmacology, and drug development. Their activities range from antioxidant and anti-inflammatory to neuroprotective and anticancer effects. This guide provides an in-depth overview of the foundational studies of dihydrostilbenoids in plants, with a focus on their biosynthesis, quantification, biological activities, and the signaling pathways they modulate.

Biosynthesis of Dihydrostilbenoids

The biosynthesis of dihydrostilbenoids is intrinsically linked to the well-established phenylpropanoid pathway, which is responsible for the production of a vast array of phenolic compounds in plants. The pathway commences with the amino acid phenylalanine, which undergoes a series of enzymatic reactions to form p-coumaroyl-CoA. This intermediate serves as a crucial precursor for both stilbenes and flavonoids.

The key enzyme in stilbene biosynthesis is stilbene synthase (STS), which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone, exemplified by resveratrol. Dihydrostilbenoids are subsequently formed through the reduction of the double bond in the ethylene bridge of their stilbene precursors. This reduction is a critical step that differentiates dihydrostilbenoids from stilbenoids and influences their conformational flexibility and biological properties.

Quantitative Analysis of Dihydrostilbenoids in Plants

The concentration of dihydrostilbenoids can vary significantly between plant species and even within different tissues of the same plant. Accurate quantification is essential for understanding their physiological roles in plants and for the standardization of botanical extracts for medicinal use. High-performance liquid chromatography (HPLC) is the most commonly employed technique for the quantitative analysis of these compounds.

Table 1: Dihydrostilbenoid Content in Selected Plant Species

| Plant Species | Plant Part | Dihydrostilbenoid | Concentration (mg/g dry weight) | Reference |

| Pinus sylvestris | Heartwood | Pinosylvin | 1.0 - 30.0 | [1] |

| Pinus sylvestris | Heartwood | Pinosylvin monomethyl ether | Varies with location and tree age | [2] |

| Broussonetia papyrifera | Stems | Kazinol A, Kazinol B | Present | |

| Dendrobium species | Stems | Gigantol, Batatasin III | Variable | [3] |

Biological Activities and Quantitative Data

Dihydrostilbenoids have been the subject of numerous studies to evaluate their therapeutic potential. Their biological activities are often assessed using in vitro assays that provide quantitative measures of their efficacy, such as the half-maximal inhibitory concentration (IC50).

Table 2: In Vitro Biological Activities of Selected Dihydrostilbenoids

| Compound | Biological Activity | Assay | IC50 Value (µM) | Reference |

| Gigantol | Anticancer | MTT assay (against various cancer cell lines) | 5.8 - 25.3 | |

| Batatasin III | Anticancer | SRB assay (against various cancer cell lines) | 12.5 - 45.7 | [4] |

| Dihydropinosylvin | Antioxidant | DPPH radical scavenging | ~25 | |

| Dihydropinosylvin | Antioxidant | ABTS radical scavenging | ~15 | |

| Various Dihydrostilbenoids | Anti-inflammatory | COX-2 Inhibition | Variable | [5][6] |

| Various Dihydrostilbenoids | Anti-inflammatory | 5-LOX Inhibition | Variable | [5][6] |

Experimental Protocols

Extraction and Isolation of Dihydrostilbenoids

A general protocol for the extraction and isolation of dihydrostilbenoids from plant material involves solvent extraction followed by chromatographic separation.

1. Plant Material Preparation:

-

Drying: Air-dry or oven-dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

-

Grinding: Pulverize the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or acetone) at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.

-

Soxhlet Extraction: For more efficient extraction, utilize a Soxhlet apparatus with an appropriate solvent.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Isolation by Column Chromatography:

-

Stationary Phase: Silica gel is commonly used as the stationary phase for the separation of dihydrostilbenoids.

-

Mobile Phase: A gradient of non-polar to polar solvents is typically employed. A common solvent system is a mixture of n-hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).

-

Purification: Combine fractions containing the target dihydrostilbenoid(s) and further purify using techniques like preparative HPLC if necessary.

Characterization of Dihydrostilbenoids

The structural elucidation of isolated dihydrostilbenoids is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the compound. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns that aid in structural identification.

High-Performance Liquid Chromatography (HPLC) for Quantification

1. Sample Preparation:

-

Dissolve a known amount of the plant extract or isolated compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small percentage of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is common.

-

Detector: A UV detector is used, with the detection wavelength set at the maximum absorbance of the dihydrostilbenoids (typically around 280 nm).

-

Quantification: A calibration curve is constructed using standard solutions of known concentrations of the dihydrostilbenoid of interest. The concentration in the sample is then determined by comparing its peak area to the calibration curve.

Signaling Pathways Modulated by Dihydrostilbenoids

A significant aspect of dihydrostilbenoid research focuses on their ability to modulate intracellular signaling pathways, particularly those involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes. Dihydrostilbenoids are thought to inhibit this pathway at multiple points.

Figure 1. Dihydrostilbenoid inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK signaling cascade is another critical pathway involved in cellular responses to external stimuli, including stress and inflammation. This pathway typically involves a series of three protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). Key MAPKs include JNK, ERK, and p38. Activation of this cascade leads to the phosphorylation and activation of transcription factors that regulate the expression of genes involved in inflammation and cell proliferation. Dihydrostilbenoids can interfere with this pathway by inhibiting the phosphorylation of key kinases.

Figure 2. Dihydrostilbenoid inhibition of the MAPK signaling pathway.

Experimental Workflow for Dihydrostilbenoid Analysis

The following diagram illustrates a typical workflow for the comprehensive study of dihydrostilbenoids from plant sources.

Figure 3. Experimental workflow for dihydrostilbenoid research.

References

- 1. mdpi.com [mdpi.com]

- 2. Investigating Natural Product Inhibitors of IKKα: Insights from Integrative In Silico and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Presence of Lunularic Acid in Lunularia cruciata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lunularic acid, a dihydrostilbenoid, is a key endogenous growth inhibitor in the liverwort Lunularia cruciata. Its presence and concentration are intricately linked to the plant's developmental and dormancy cycles, making it a molecule of significant interest for studies in plant physiology, developmental biology, and potentially, as a source of novel bioactive compounds. This technical guide provides a comprehensive overview of the presence of lunularic acid in Lunularia cruciata, detailing its quantification, experimental protocols for its analysis, and its role in physiological signaling pathways.

Quantitative Presence of Lunularic Acid

While precise quantitative data for lunularic acid in Lunularia cruciata is not extensively published in a standardized format, its presence and relative abundance are well-documented. The concentration of lunularic acid is known to be dynamic, primarily influenced by environmental cues such as photoperiod.

| Condition | Relative Concentration of Lunularic Acid | Reference |

| Long-day treatment | Increases | [1] |

| Short-day conditions | Present, but at lower levels than in long-day conditions | [1] |

Experimental Protocols

Extraction of Lunularic Acid

Objective: To extract lunularic acid from the thalli of Lunularia cruciata for subsequent analysis. This protocol is adapted from methodologies used for phenolic compound extraction in bryophytes.

Materials:

-

Fresh or freeze-dried Lunularia cruciata thalli

-

Methanol

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) C18 cartridges

-

2.0 M HCl

Procedure:

-

Sample Preparation: Harvest fresh Lunularia cruciata thalli and clean them of any debris. For freeze-drying, flash-freeze the cleaned thalli in liquid nitrogen and lyophilize.

-

Homogenization: Grind the fresh or freeze-dried plant material to a fine powder using a mortar and pestle with liquid nitrogen or a mechanical homogenizer.

-

Extraction: Resuspend the powdered thalli in methanol. Use a ratio of approximately 10 mL of methanol per gram of dried tissue. Stir or sonicate the mixture for 1-2 hours at room temperature.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet the solid plant material.

-

Supernatant Collection: Carefully decant and collect the methanolic supernatant containing the extracted compounds.

-

Concentration: Evaporate the methanol from the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Purification (Optional but Recommended):

-

Precondition a C18 SPE cartridge with methanol followed by 2.0 M HCl.

-

Dissolve the dried extract in a minimal amount of the mobile phase used for HPLC analysis (see section 2.2) and pass it through the preconditioned C18 cartridge.

-

Wash the cartridge with acidified water to remove highly polar impurities.

-

Elute the lunularic acid and other phenolic compounds with methanol.

-

-

Final Preparation: Evaporate the methanolic eluate to dryness and redissolve the residue in a known volume of methanol or the HPLC mobile phase for analysis.

Quantification of Lunularic Acid by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Objective: To separate and quantify lunularic acid from the plant extract. This protocol is based on a general method for phenolic analysis in bryophytes.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a Diode-Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or another suitable acid for mobile phase modification)

-

Lunularic acid standard

Procedure:

-

Mobile Phase Preparation:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Methanol with 0.1% formic acid.

-

Degas both solvents before use.

-

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 25°C

-

DAD detection: Monitor at wavelengths relevant for lunularic acid (e.g., 280 nm and 320 nm).

-

Gradient Elution:

-

0-5 min: 95% A, 5% B

-

5-30 min: Linear gradient to 50% A, 50% B

-

30-35 min: Linear gradient to 100% B

-

35-40 min: Hold at 100% B

-

40-45 min: Return to initial conditions (95% A, 5% B)

-

45-50 min: Column re-equilibration.

-

-

-

Calibration: Prepare a series of standard solutions of lunularic acid of known concentrations. Inject each standard to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared Lunularia cruciata extract. Identify the lunularic acid peak by comparing its retention time and UV-vis spectrum with the standard.

-

Quantification: Determine the concentration of lunularic acid in the sample by interpolating its peak area on the calibration curve.

Identification of Lunularic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity of lunularic acid through its mass spectrum. This requires derivatization to increase its volatility.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary column suitable for derivatized organic acids (e.g., DB-5ms).

Reagents:

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

-

Pyridine (anhydrous).

-

Helium (carrier gas).

Procedure:

-

Derivatization:

-

Take a dried aliquot of the plant extract.

-

Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

-

Heat the mixture at 70°C for 30 minutes.

-

-

GC-MS Conditions:

-

Injector temperature: 250°C

-

Oven temperature program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/min to 280°C.

-

Hold: Hold at 280°C for 10 minutes.

-

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

MS parameters:

-

Ion source temperature: 230°C

-

Electron ionization (EI) at 70 eV.

-

Scan range: m/z 50-600.

-

-

-

Analysis: Inject the derivatized sample. The identity of the lunularic acid derivative can be confirmed by comparing its mass spectrum with a known standard or a spectral library.

Signaling Pathways and Logical Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of lunularic acid from Lunularia cruciata.

References

Unlocking Nature's Arsenal: A Technical Guide to Lunularic Acid Sources Beyond Liverworts

Introduction: Lunularic acid, a dihydrostilbenoid carboxylic acid, has long been recognized as a potent plant growth inhibitor, primarily associated with the plant division Marchantiophyta (liverworts). Its structural similarity to certain pharmacologically active stilbenoids has spurred interest in its potential applications in drug development and scientific research. While liverworts remain the most well-documented source, this technical guide provides an in-depth exploration of alternative natural sources, focusing on available quantitative data, detailed experimental protocols for isolation and analysis, and the underlying biosynthetic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to expand the sourcing and application of this unique natural product.

Alternative Natural Sources of Lunularic Acid

While lunularic acid is ubiquitous in and characteristic of liverworts, scientific literature has confirmed its presence in at least one species of higher plant. This discovery opens new avenues for the extraction and study of this compound, free from the often slow-growing and difficult-to-cultivate liverworts.

The Hydrangea Genus: A Promising Vascular Plant Source

The most significant non-liverwort source of lunularic acid identified to date is the root of Hydrangea macrophylla, a common decorative shrub.[1] The discovery, first reported in 1977, positioned this vascular plant as a key target for further investigation into lunularic acid production and accumulation.

Quantitative Data: The following table summarizes the known quantitative data for lunularic acid in its primary and alternative natural sources. Data for Hydrangea macrophylla is based on foundational research and provides a critical comparison point to the concentrations found in liverworts.

| Natural Source | Plant Part | Lunularic Acid Concentration (µg/g fresh weight) | Reference |

| Lunularia cruciata (Liverwort) | Thallus | ~25 | Gorham, 1977 |

| Marchantia polymorpha (Liverwort) | Thallus | ~10 | Gorham, 1977 |

| Conocephalum conicum (Liverwort) | Thallus | ~50 | Gorham, 1977 |

| Hydrangea macrophylla | Roots | ~1 | Gorham, 1977 |

Note: The data presented is from a 1977 study by J. Gorham in Phytochemistry. Researchers are encouraged to consult the primary literature for detailed experimental context. Concentrations can vary based on season, geography, and plant health.

Biosynthesis of Lunularic Acid

Understanding the biosynthetic pathway of lunularic acid is crucial for its potential biotechnological production. The pathway is a branch of the phenylpropanoid pathway, leading to the formation of stilbenoids. The key steps, primarily elucidated from studies in the liverwort Marchantia polymorpha, are outlined below.[2][3]

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid.

-

Hydroxylation: Cinnamic acid is then hydroxylated by cinnamic acid 4-hydroxylase (C4H) to produce p-coumaric acid.

-

Activation: p-Coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA.

-

Stilbene Carboxylate Formation: This is the critical step where the pathway diverges. Stilbenecarboxylate synthase (STCS), a type III polyketide synthase, catalyzes the condensation of one molecule of dihydro-p-coumaroyl-CoA with three molecules of malonyl-CoA.

-

Reduction and Cyclization: The resulting polyketide intermediate undergoes reduction by a polyketide reductase (PKR) and subsequent intramolecular cyclization to form lunularic acid.[3] This reduction step is crucial as its absence in higher plants leads to the formation of resveratrols and other stilbenes instead.

References

- 1. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]

- 2. The establishment of efficient bioconversion, extraction, and isolation processes for the production of phyllodulcin, a potential high intensity sweetener, from sweet hydrangea leaves (Hydrangea macrophylla Thunbergii) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]

Lunularic Acid: A Key Regulator of Plant Dormancy and Stress Acclimation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lunularic acid, a dihydrostilbenoid carboxylic acid, is a naturally occurring plant growth regulator predominantly found in liverworts and some algae. It plays a crucial role in orchestrating plant dormancy and mediating responses to various environmental stressors. Functionally analogous to abscisic acid (ABA) in higher plants, lunularic acid's inhibitory effects on growth and germination, coupled with its protective role against abiotic stresses like UV-B radiation, make it a significant subject of study in plant biology and potentially for the development of novel agrochemicals. This technical guide provides a comprehensive overview of the current understanding of lunularic acid, focusing on its role in plant dormancy and stress response, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways.

Introduction

The ability of plants to enter a state of dormancy is a critical survival strategy, allowing them to endure unfavorable environmental conditions. This complex process is regulated by a network of signaling molecules, among which plant hormones are central. While abscisic acid (ABA) is the primary hormone governing dormancy and stress responses in vascular plants, a similar role is fulfilled by lunularic acid in bryophytes, particularly liverworts[1]. First identified in the liverwort Lunularia cruciata[2], this compound has been shown to inhibit growth and induce dormancy, particularly in response to photoperiodic cues[3]. Furthermore, emerging evidence highlights its role in protecting plants against abiotic stressors, such as UV-B radiation. Understanding the molecular mechanisms of lunularic acid action can provide valuable insights into the evolution of plant stress responses and may offer novel targets for agricultural and pharmaceutical applications.

Role in Plant Dormancy

Lunularic acid is a potent inhibitor of plant growth and a key inducer of dormancy in liverworts. Its concentration within the plant tissue is tightly regulated by environmental cues, most notably day length.

Photoperiodic Control of Dormancy

In liverworts such as Lunularia cruciata, long-day conditions trigger an increase in the endogenous levels of lunularic acid, leading to the cessation of growth and the induction of a dormant state. This response is a crucial adaptation for surviving periods of environmental stress associated with long summer days, such as drought. Conversely, short-day conditions lead to a decrease in lunularic acid levels, promoting growth.

Inhibition of Germination and Growth

Exogenous application of lunularic acid has been demonstrated to inhibit the germination of spores and gemmae in liverworts, as well as the seeds of some higher plants. This inhibitory effect is concentration-dependent.

Role in Plant Stress Response

Beyond its role in dormancy, lunularic acid is actively involved in mediating plant responses to various abiotic stresses.

UV-B Radiation Protection

Recent studies have shown that lunularic acid plays a significant role in protecting plants from the damaging effects of UV-B radiation. Endogenous levels of lunularic acid have been observed to increase upon exposure to UV-B light, suggesting its role as a protective shield.

Structural and Functional Analogy to Abscisic Acid (ABA)

Lunularic acid shares remarkable structural and functional similarities with ABA, the primary stress hormone in higher plants[1]. Computational analysis has revealed that the stable conformers of lunularic acid can be superimposed on those of ABA[1]. This structural mimicry is believed to be the basis for its ABA-like activities, which include:

-

Inhibition of seed germination[1].

-

Inhibition of coleoptile and radicle growth.

-

Inhibition of gibberellin-induced α-amylase synthesis in barley aleurone layers[1].

It is hypothesized that lunularic acid may bind to ABA receptors, thereby eliciting an ABA-like response[1].

Quantitative Data

The biological activity of lunularic acid is concentration-dependent. The following tables summarize the available quantitative data on its effects on plant growth and its endogenous levels under different conditions.

| Plant Species | Bioassay | Lunularic Acid Concentration | Observed Effect | Reference |

| Cress (Lepidium sativum) | Germination and Growth | 1 mM | Inhibition | [1] |

| Lettuce (Lactuca sativa) | Germination and Growth | 1 mM | Inhibition | [1] |

| Barley (Hordeum vulgare) | GA3-induced α-amylase induction | 120 µM | Inhibition | [1] |

| Lunularia cruciata A18 strain callus | Growth | 40 µM | Equal inhibition to ABA | [1] |

| Lunularia cruciata A18 strain callus | Growth | 120 µM | Equal inhibition to ABA | [1] |

| Lunularia gemmae | Growth | 0.1 - 10 ppm | Linear inhibition | [4] |

Table 1: Inhibitory Concentrations of Exogenous Lunularic Acid

| Plant Species | Condition | Tissue | Change in Lunularic Acid Level | Reference |

| Marchantia polymorpha | Diurnal cycle (Light phase) | Gemmalings | Increased | [5] |

| Marchantia polymorpha | UV-B stress | Gemmalings | Increased | [5] |

Table 2: Endogenous Lunularic Acid Levels in Response to Environmental Stimuli

Experimental Protocols

Detailed experimental protocols are crucial for the accurate study of lunularic acid. Below are generalized methodologies for the extraction, quantification, and bioassay of this compound.

Extraction and Quantification of Lunularic Acid

Objective: To extract and quantify lunularic acid from plant tissues.

Methodology: High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of phenolic compounds like lunularic acid[6][7][8][9].

-

Sample Preparation:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Lyophilize the tissue and grind to a fine powder.

-

-

Extraction:

-

Extract the powdered tissue with a suitable solvent, such as 80% methanol or an ethanol/water mixture.

-

Sonicate or vortex the mixture to ensure efficient extraction.

-

Centrifuge the mixture to pellet the solid debris.

-

Collect the supernatant containing the extracted compounds.

-

-

Purification (Optional):

-

For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be employed to remove interfering compounds[10].

-

-

HPLC Analysis:

-

Inject the filtered extract onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase typically consisting of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detect lunularic acid using a UV detector at its maximum absorbance wavelength.

-

Quantify the amount of lunularic acid by comparing the peak area to a standard curve generated with known concentrations of a lunularic acid standard.

-

Marchantia Gemmae Dormancy Bioassay

Objective: To assess the biological activity of lunularic acid by its inhibitory effect on the germination of Marchantia polymorpha gemmae.

Methodology:

-

Plant Material:

-

Aseptically culture Marchantia polymorpha on a suitable growth medium (e.g., half-strength Gamborg's B5 medium) to produce gemmae cups[11].

-

Collect mature, dormant gemmae from the gemmae cups.

-

-

Bioassay Procedure:

-

Prepare a series of dilutions of lunularic acid in a sterile nutrient solution.

-

Place individual gemmae onto a sterile solid or liquid medium containing the different concentrations of lunularic acid. A control group with no lunularic acid should be included.

-

Incubate the gemmae under controlled light and temperature conditions.

-

Monitor the germination of the gemmae over several days. Germination is typically defined by the emergence of rhizoids.

-

Quantify the percentage of germination at each lunularic acid concentration and calculate the IC50 value (the concentration that inhibits germination by 50%).

-

Signaling Pathways

Biosynthesis of Lunularic Acid

The biosynthesis of lunularic acid proceeds via the phenylpropanoid and polyketide pathways. The key steps are outlined below.

Caption: Biosynthetic pathway of lunularic acid.

Key Enzymes:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-coumarate:CoA ligase

-

STS: Stilbene synthase

Downstream Signaling and Crosstalk with ABA

The precise downstream signaling pathway of lunularic acid is not yet fully elucidated and represents an active area of research. However, based on its functional similarity to ABA, a hypothetical model of its interaction with the ABA signaling pathway is proposed. It is suggested that lunularic acid may bind to the same receptors as ABA, initiating a similar signaling cascade.

Caption: Hypothesized signaling pathway of lunularic acid and its crosstalk with ABA signaling.

This model suggests that both lunularic acid and ABA can bind to the PYR/PYL/RCAR family of ABA receptors. This binding event leads to the inhibition of Type 2C protein phosphatases (PP2Cs). The inhibition of PP2Cs relieves their suppression of SnRK2 kinases, which are then free to phosphorylate downstream targets, such as transcription factors and ion channels, ultimately leading to the physiological responses of dormancy and stress adaptation. Further research is required to identify the specific receptor for lunularic acid and to confirm the downstream signaling components.

Conclusion and Future Perspectives

Lunularic acid is a key signaling molecule in lower plants, playing a vital role in the regulation of dormancy and the response to environmental stress. Its structural and functional parallels with abscisic acid highlight a conserved evolutionary strategy for stress adaptation in the plant kingdom. While significant progress has been made in understanding its biosynthesis and physiological effects, the downstream signaling pathway of lunularic acid remains a critical knowledge gap. Future research should focus on:

-

Receptor Identification: Identifying and characterizing the specific receptor(s) for lunularic acid.

-

Signaling Cascade Elucidation: Unraveling the complete downstream signaling cascade, including the identification of key protein kinases, phosphatases, and transcription factors.

-

Transcriptomic and Proteomic Analyses: Performing global analyses of gene and protein expression changes in response to lunularic acid treatment to identify its target genes and regulated processes.

-

Crosstalk with Other Hormones: Investigating the interaction of lunularic acid signaling with other plant hormone pathways beyond ABA.

A deeper understanding of the molecular mechanisms of lunularic acid action will not only provide fundamental insights into plant biology but also has the potential to be leveraged for the development of novel strategies to enhance crop resilience and manage plant growth in a changing climate.

References

- 1. researchgate.net [researchgate.net]

- 2. Lunularic acid, a common endogenous growth inhibitor of liverworts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. plantsuccess.org [plantsuccess.org]

- 11. Cryopreservation of Gemmae from the Liverwort Marchantia polymorpha L - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Lunularic Acid in Marchantia polymorpha

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lunularic acid, a dihydrostilbenoid carboxylic acid, is a key secondary metabolite in the liverwort Marchantia polymorpha. It serves as a crucial precursor for the synthesis of complex bis(bibenzyls) and plays a significant role in the plant's response to abiotic stress, acting as a growth regulator analogous to abscisic acid in higher plants. This technical guide provides a comprehensive overview of the biosynthetic pathway of lunularic acid in M. polymorpha, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. The information presented is intended to support further research into the unique biochemistry of liverworts and to aid in the potential exploitation of this pathway for the development of novel therapeutic agents.

The Core Biosynthetic Pathway

The biosynthesis of lunularic acid in Marchantia polymorpha is a specialized branch of the phenylpropanoid pathway, culminating in a type III polyketide synthase (PKS) reaction. The pathway commences with the amino acid L-phenylalanine and proceeds through several enzymatic steps to yield the final product.

The initial steps of the pathway involve the conversion of L-phenylalanine to dihydro-p-coumaroyl-CoA. This sequence is catalyzed by a series of enzymes common to the general phenylpropanoid pathway:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

A putative reductase then reduces the double bond of p-coumaroyl-CoA to yield dihydro-p-coumaroyl-CoA, the starter molecule for the final condensation step.

The core of lunularic acid biosynthesis lies in the condensation of one molecule of dihydro-p-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by the synergistic action of two key enzymes: stilbenecarboxylate synthase 1 (STCS1) and polyketide reductase (PKR) .[1][2] Their interaction is indispensable for the formation of lunularic acid.[1][2]

STCS1, a type III PKS, catalyzes the iterative condensation of the malonyl-CoA extender units and the subsequent cyclization of the resulting polyketide chain.[1][2] The interaction with PKR is crucial for the correct folding and reduction of the polyketide intermediate, leading to the specific dihydrostilbene backbone of lunularic acid.[1]

Quantitative Data

While comprehensive kinetic data for all enzymes in the pathway are not available in a single source, the following table summarizes key quantitative findings related to lunularic acid biosynthesis and its regulation.

| Parameter | Value | Organism/Conditions | Reference |

| Lunularic Acid Concentration | Rhythmic fluctuation, peaking during the light phase | Marchantia polymorpha gemmalings under 12h light/12h dark cycles | --INVALID-LINK-- |

| Gene Expression (Relative) | Rhythmic expression of MpSTCS1 and other key biosynthetic genes, peaking in the light | Marchantia polymorpha gemmalings under 12h light/12h dark cycles | --INVALID-LINK-- |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the lunularic acid biosynthetic pathway.

Heterologous Expression and Purification of STCS1 and PKR

This protocol describes the production of recombinant STCS1 and PKR proteins in Escherichia coli for in vitro characterization.

Protocol:

-

Gene Synthesis and Cloning: The open reading frames of MpSTCS1 and MpPKR are synthesized and cloned into a pET-based expression vector (e.g., pET-32a) containing an N-terminal His-tag.

-

Transformation: The resulting plasmids are transformed into an E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium.

-

The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of IPTG to a final concentration of 0.5 mM.

-

The culture is then incubated at a lower temperature (e.g., 16°C) for an extended period (e.g., 16-20 hours) to enhance soluble protein production.

-

-

Cell Lysis and Protein Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Cells are lysed by sonication on ice.

-

The lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

-

The recombinant protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

The purity of the eluted protein is assessed by SDS-PAGE.

-

The purified protein is desalted and concentrated using ultrafiltration.

-

In Vitro Enzyme Assay for Lunularic Acid Synthesis

This assay is used to confirm the activity of STCS1 and PKR in producing lunularic acid from its precursors.

Protocol:

-

Reaction Mixture Preparation: A typical reaction mixture (e.g., 100 µL) contains:

-

100 mM potassium phosphate buffer (pH 7.0)

-

1 µg of purified recombinant MpSTCS1

-

1 µg of purified recombinant MpPKR

-

50 µM dihydro-p-coumaroyl-CoA

-

100 µM malonyl-CoA

-

1 mM NADPH

-

-

Incubation: The reaction is initiated by the addition of the substrates and incubated at 30°C for 1 hour.

-

Reaction Termination and Product Extraction:

-

The reaction is stopped by the addition of an equal volume of ethyl acetate.

-

The mixture is vortexed and centrifuged to separate the phases.

-

The organic phase containing the reaction products is transferred to a new tube and evaporated to dryness.

-

-

Analysis: The dried residue is redissolved in a suitable solvent (e.g., methanol) and analyzed by HPLC or HPLC-MS to identify and quantify the lunularic acid produced.

Transient Co-expression in Nicotiana benthamiana

This in vivo assay confirms the requirement of the STCS1-PKR interaction for lunularic acid biosynthesis in a plant system.

Protocol:

-

Vector Construction: The coding sequences of MpSTCS1 and MpPKR are cloned into a plant expression vector (e.g., pEAQ-HT).

-

Agrobacterium Transformation: The expression vectors are transformed into Agrobacterium tumefaciens (e.g., strain LBA4404).

-

Agroinfiltration:

-

Agrobacterium cultures carrying the constructs are grown overnight.

-

The cells are harvested and resuspended in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone).

-

Cultures containing MpSTCS1 and MpPKR are mixed in a 1:1 ratio.

-

The abaxial side of young, fully expanded leaves of 4-6 week old N. benthamiana plants are infiltrated with the Agrobacterium suspension using a needleless syringe.

-

-

Incubation and Metabolite Extraction:

-

The infiltrated plants are grown for 3-5 days under controlled conditions.

-

The infiltrated leaf areas are harvested and ground in liquid nitrogen.

-

Metabolites are extracted with a suitable solvent (e.g., methanol).

-

-

Analysis: The extract is analyzed by HPLC or HPLC-MS for the presence of lunularic acid.

Visualization of Pathways and Workflows

Biosynthetic Pathway of Lunularic Acid

Caption: Biosynthetic pathway of lunularic acid in Marchantia polymorpha.

Experimental Workflow for In Vitro Enzyme Assay

Caption: Workflow for the in vitro reconstitution of lunularic acid synthesis.

Signaling Pathway for Light and Circadian Regulation

Caption: Simplified signaling for light and circadian regulation of lunularic acid.

Conclusion

The elucidation of the lunularic acid biosynthetic pathway in Marchantia polymorpha provides a fascinating insight into the evolution of plant secondary metabolism. The central role of the STCS1-PKR enzyme complex highlights a unique adaptation in liverworts for the production of dihydrostilbenoids. The detailed protocols and pathway diagrams presented in this guide offer a valuable resource for researchers aiming to further investigate this pathway, explore the bioactivity of its products, or engineer the pathway for the production of novel compounds. Future research should focus on the detailed kinetic characterization of all enzymes in the pathway and the elucidation of the complete signaling cascades that regulate its expression in response to environmental cues.

References

The Evolutionary Crossroads: Lunularic Acid as a Key Regulator in Lower Plants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Lunularic acid, a dihydrostilbenoid compound, represents a pivotal molecule in the evolutionary history of land plants. Predominantly found in liverworts, it functions as a critical growth regulator, fulfilling a role analogous to that of abscisic acid (ABA) in vascular plants and mosses. This technical guide delves into the evolutionary significance, biosynthesis, physiological functions, and signaling pathways of lunularic acid, providing a comprehensive resource for researchers in plant biology and drug development. The structural and functional similarities between lunularic acid and ABA present intriguing opportunities for the development of novel plant growth regulators and therapeutic agents.

Introduction: An Ancient Molecule for Terrestrial Life